N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h4,6-11H,3,5H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKDRXGPZAINGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of substituted chalcones and 2-aminobenzimidazole as precursors . The reaction conditions often involve the use of green solvents like PEG-400 and butan-1-ol, and catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation reactions using reagents like iodine or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Iodine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted imidazopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}-2-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to interact with phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence (Pharmacopeial Forum, 2017) lists three structurally related butanamide derivatives (compounds m , n , and o ) with distinct stereochemical and substituent variations. While these compounds share the butanamide backbone and aromatic systems, they differ critically from N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-Methylphenyl)butanamide in their core heterocyclic moieties and functional groups.
Key Structural Differences:
Hypothetical Functional Implications (Based on Structural Analogues):
Solubility and Permeability : The lack of polar hydroxy groups in this compound (compared to m/n/o ) could reduce aqueous solubility but enhance membrane permeability.
Metabolic Stability : Saturated tetrahydropyrimidine rings in m/n/o may offer greater metabolic stability than the fused aromatic system in the target compound.
Limitations of Available Evidence
Further experimental studies are required to validate these hypotheses.
Biological Activity
N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of imidazo[1,2-a]pyrimidine derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C16H16N4O
- Molecular Weight : 284.32 g/mol
Imidazo[1,2-a]pyrimidine derivatives typically interact with various biological targets, including enzymes and receptors. These interactions can lead to multiple biochemical pathways being affected, contributing to their pharmacological effects. The specific mechanisms for this compound have not been extensively documented; however, related compounds have shown:
- Inhibition of protein kinases
- Modulation of GABA receptors
- Antimicrobial activity through disruption of bacterial cell wall synthesis
Biological Activities
The biological activities of this compound can be summarized as follows:
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit anticancer properties. For instance, a study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colorectal carcinoma) | 0.4 |
| NCI-H460 (Lung carcinoma) | 0.7 |
| K-562 (Chronic myeloid leukemia) | 12.1 |
These findings suggest that the compound may possess similar anticancer properties.
Antimicrobial Activity
Imidazo[1,2-a]pyrimidine derivatives have also shown antibacterial and antifungal activities. For example, compounds with similar structures exhibited moderate activity against strains like E. coli and Staphylococcus aureus.
Neuropharmacological Effects
Some imidazo derivatives are known to interact with neurotransmitter systems, potentially providing anxiolytic or sedative effects. This is particularly relevant for compounds that modulate GABA receptors.
Case Studies
- Antiproliferative Effects : A study conducted on various imidazo[1,2-a]pyrimidine derivatives found that certain substitutions significantly enhanced their antiproliferative activity against human cancer cell lines. The most potent derivative had an IC50 value of 0.4 µM against colon carcinoma cells.
- Antimicrobial Screening : In vitro tests on related compounds indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
